molecular formula C8H8N2O2 B13037511 1-Amino-1h-indole-5,6-diol

1-Amino-1h-indole-5,6-diol

Cat. No.: B13037511
M. Wt: 164.16 g/mol
InChI Key: JMZKGFKNOKGVBR-UHFFFAOYSA-N
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Description

1-Amino-1h-indole-5,6-diol is a compound belonging to the indole family, which is a significant class of heterocyclic compounds Indoles are known for their wide range of biological activities and are found in many natural products and pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Amino-1h-indole-5,6-diol typically involves multi-step reactions starting from readily available precursors. One common method involves the Fischer indole synthesis, where phenylhydrazine reacts with a carbonyl compound under acidic conditions to form the indole ring

Industrial Production Methods

Industrial production of this compound may involve optimized versions of laboratory-scale synthetic routes. These methods often employ continuous flow reactors and advanced catalytic systems to enhance yield and purity while minimizing waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

1-Amino-1h-indole-5,6-diol undergoes various chemical reactions, including:

    Oxidation: The diol group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The amino group can be reduced to form corresponding amines.

    Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 3-position.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic reagents like halogens or nitro compounds can be used under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions include various substituted indoles, quinones, and amines, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Amino-1h-indole-5,6-diol has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Amino-1h-indole-5,6-diol involves its interaction with specific molecular targets and pathways. The amino and diol groups allow it to form hydrogen bonds and other interactions with enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

    Indole-3-acetic acid: A plant hormone with similar indole structure but different functional groups.

    Tryptophan: An essential amino acid with an indole ring, used in protein synthesis.

    Serotonin: A neurotransmitter derived from tryptophan, with an indole structure.

Uniqueness

1-Amino-1h-indole-5,6-diol is unique due to the presence of both amino and diol groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications that other indole derivatives may not be suitable for .

Properties

Molecular Formula

C8H8N2O2

Molecular Weight

164.16 g/mol

IUPAC Name

1-aminoindole-5,6-diol

InChI

InChI=1S/C8H8N2O2/c9-10-2-1-5-3-7(11)8(12)4-6(5)10/h1-4,11-12H,9H2

InChI Key

JMZKGFKNOKGVBR-UHFFFAOYSA-N

Canonical SMILES

C1=CN(C2=CC(=C(C=C21)O)O)N

Origin of Product

United States

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